molecular formula C16H17ClFNO2 B1391437 (R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride CAS No. 1212392-21-6

(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride

Cat. No.: B1391437
CAS No.: 1212392-21-6
M. Wt: 309.76 g/mol
InChI Key: VRRRLQSVWDNHDW-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride is a useful research compound. Its molecular formula is C16H17ClFNO2 and its molecular weight is 309.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

®-Methyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often involve the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity and subsequent biochemical pathways .

Cellular Effects

The effects of ®-Methyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses such as proliferation and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, ®-Methyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can lead to downstream effects on cellular signaling and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Methyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound has been associated with alterations in cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of ®-Methyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, studies have demonstrated that low doses can modulate enzyme activity and improve metabolic function, whereas high doses can cause cellular damage and organ toxicity . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

®-Methyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, impacting overall metabolic homeostasis . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of ®-Methyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via amino acid transporters and distributed to various organelles, influencing its activity and function.

Subcellular Localization

The subcellular localization of ®-Methyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate hydrochloride is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

methyl (2R)-2-amino-3-[4-(4-fluorophenyl)phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2.ClH/c1-20-16(19)15(18)10-11-2-4-12(5-3-11)13-6-8-14(17)9-7-13;/h2-9,15H,10,18H2,1H3;1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRRLQSVWDNHDW-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride
Reactant of Route 6
(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.